molecular formula C12H15IO2 B596723 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid CAS No. 1256584-73-2

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Cat. No. B596723
CAS RN: 1256584-73-2
M. Wt: 318.154
InChI Key: RUVGXZCQYVEAKQ-UHFFFAOYSA-N
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Description

“2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid”, also known as “4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid”, is a chemical compound with the formula C12H15IO2 . It is categorized under Pharmaceutical Intermediates and Antineoplastics .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid” are not provided in the search results. It’s likely that this compound participates in various reactions, especially considering its use as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.547±0.06 g/cm3 and a predicted boiling point of 369.6±27.0 °C . It has a molecular weight of 318.15, and its exact mass is also 318.15 . It has one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Neurotransmitter Research

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid: has been utilized as a precursor in the synthesis of 3β-(4-Ethyl-3-iodophenyl)nortropane-2β-carboxylic Acid Methyl Ester , a high-affinity selective ligand for the serotonin transporter . This application is crucial for studying the transport mechanisms of serotonin, a key neurotransmitter in the regulation of mood and anxiety disorders.

Mechanism of Action

Target of Action

The primary target of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid acts as a high-affinity selective ligand for the serotonin transporter . This means it binds to the transporter with high affinity, thereby inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft.

Biochemical Pathways

By inhibiting the serotonin transporter, 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid affects the serotonergic pathway . This leads to an increase in serotonin levels in the synaptic cleft, which can enhance the activation of serotonin receptors and amplify the signal transmitted by serotonin.

Future Directions

The future directions for “2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid” are not explicitly mentioned in the search results. Given its categorization as a pharmaceutical intermediate, it’s likely that its use will continue to evolve in the field of pharmaceutical synthesis .

properties

IUPAC Name

2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGXZCQYVEAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252711
Record name 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

CAS RN

1256584-73-2
Record name 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256584-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Ethylphenyl)-2-methylpropanoic acid (58.1 g, 302.2 mmol) was dissolved in acetic acid (175 ml), added with N-iodosuccinimide (71.4 g, 317.3 mmol, 1.05 eq.) and conc. sulfuric acid (75 ml) at 0° C. Thereafter, the mixture was stirred at room temperature for 2 hrs. After cooling the reaction solution to 0° C., 10% aqueous solution of sodium hydrogen sulfite (100 ml) was added and the mixture was stirred for 1 hr. H2O (450 ml) was added to the mixture and the precipitated solid was filtered to obtain the title compound as a crude product. Ethanol (150 ml) and 10% aqueous solution of sodium hydrogen sulfite (50 ml) were added to the crude product, and the mixture was dissolved under heating at 50° C. After confirming the dissolution, the solution was cooled to room temperature, added with H2O (300 ml), and then stirred at 0° C. for 1 hr. The precipitated solid was filtered to obtain the title compound (95.8 g, 99%).
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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